molecular formula C26H32ClN5O6S B12785761 2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate CAS No. 35714-88-6

2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate

Cat. No.: B12785761
CAS No.: 35714-88-6
M. Wt: 578.1 g/mol
InChI Key: CWWALSYGYWFTOW-UHFFFAOYSA-M
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Description

2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of an azo group, a chloro-nitrophenyl group, and a quaternary ammonium group, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.

    Quaternization: The azo compound is then reacted with N,N-dimethylethanolamine to introduce the quaternary ammonium group.

    Methylation: Finally, the compound is methylated using methyl sulfate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.

    Continuous Flow Systems: Employing continuous flow systems for quaternization and methylation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Production of corresponding amines.

    Substitution: Generation of substituted phenyl derivatives.

Scientific Research Applications

2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: The azo group interacts with cellular components, leading to various biochemical effects.

    Pathways Involved: The compound can induce oxidative stress, disrupt cellular membranes, and interfere with enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenyl isocyanate
  • 2-Chloro-4-nitrophenyl isothiocyanate
  • 4-Chloro-2-nitrophenyl methylcarbamate

Uniqueness

2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

35714-88-6

Molecular Formula

C26H32ClN5O6S

Molecular Weight

578.1 g/mol

IUPAC Name

benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;methyl sulfate

InChI

InChI=1S/C25H29ClN5O2.CH4O4S/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;1-5-6(2,3)4/h5-15,18H,4,16-17,19H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

CWWALSYGYWFTOW-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.COS(=O)(=O)[O-]

Origin of Product

United States

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